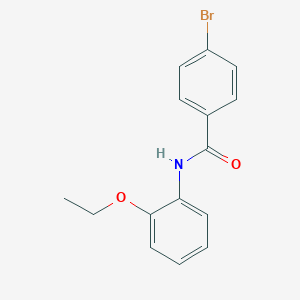
4-bromo-N-(2-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-ethoxyphenyl)benzamide is an organic compound with the molecular formula C15H14BrNO2 and a molecular weight of 320.18 g/mol It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the 4-position and an ethoxyphenyl group at the N-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-ethoxyphenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-(2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2-ethoxyphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(2-ethoxyphenyl)benzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-N-phenylbenzamide: Similar structure but lacks the ethoxy group, which may affect its reactivity and binding properties.
4-chloro-N-(2-ethoxyphenyl)benzamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and applications.
Uniqueness
4-bromo-N-(2-ethoxyphenyl)benzamide is unique due to the presence of both the bromine atom and the ethoxyphenyl group
Eigenschaften
IUPAC Name |
4-bromo-N-(2-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-2-19-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIVPXOXIHITTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(E)-[(2E)-2-[(5,5-diphenyl-1,4-dihydropyrazole-3-carbonyl)hydrazinylidene]ethylidene]amino]-5,5-diphenyl-1,4-dihydropyrazole-3-carboxamide](/img/structure/B390337.png)
![3,5-Dibromo-2-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B390338.png)
![N-[2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]-N-(4-bromophenyl)amine](/img/structure/B390339.png)
![4-AMINO-N'-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE](/img/structure/B390340.png)
![1-({[3-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B390341.png)
![3-Iodobenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B390342.png)

![2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B390345.png)

![N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide](/img/structure/B390352.png)

![Diethyl 5-[(4-{3,5-bisnitrophenoxy}benzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B390356.png)
![Methyl 4-{3-nitrophenyl}-4-oxo-2-[(phenylacetyl)hydrazono]butanoate](/img/structure/B390361.png)

